molecular formula C15H27N3O2S B5681594 ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate

ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate

Cat. No. B5681594
M. Wt: 313.5 g/mol
InChI Key: PKGCDHGJATZERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a spirocyclic compound that contains a triazole ring and a thioxo group. The purpose of

Mechanism of Action

The mechanism of action of ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate is not fully understood. However, studies have shown that it can bind to certain enzymes and inhibit their activity. It has also been shown to bind to metal ions and form stable complexes. These interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition may be responsible for the compound's potential use in the treatment of Alzheimer's disease. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate in lab experiments is its unique spirocyclic structure, which can be used as a building block for the synthesis of other compounds. In addition, this compound has shown potential as a drug candidate for the treatment of various diseases. However, a limitation of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for research on ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate. One direction is to further study its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its interactions with metal ions and enzymes in more detail. In addition, there is potential for the synthesis of new compounds using ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate as a building block. Overall, there is still much to be learned about this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate involves a multistep process. The first step is the reaction between tert-butyl isocyanide and ethyl acetoacetate, which forms a spirocyclic intermediate. The intermediate is then treated with sulfur to form the thioxo group, and the resulting compound is ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

Ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate has shown potential in various scientific research applications. It has been used as a building block for the synthesis of other compounds due to its unique spirocyclic structure. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, this compound has been used in studies of enzyme inhibition and as a ligand for metal complexes.

properties

IUPAC Name

ethyl 2-(8-tert-butyl-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2S/c1-5-20-12(19)10-18-13(21)16-15(17-18)8-6-11(7-9-15)14(2,3)4/h11,17H,5-10H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGCDHGJATZERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=S)NC2(N1)CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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